Arsinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

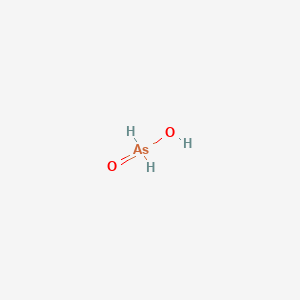

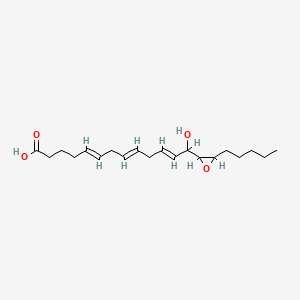

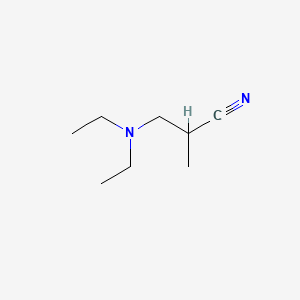

Arsinic acid is an arsenic oxoacid. It is a conjugate acid of an arsinate.

Wissenschaftliche Forschungsanwendungen

Thiolated Arsenicals in Arsenic Metabolism

- Overview : Thiolated arsenicals are a class of arsenic metabolites identified in biological systems after exposure to arsenic compounds. They play a crucial role in arsenic toxicity and therapeutic effects (Sun, Liu, & Cai, 2016).

Arsenic Research and Risk Assessment

- Application : Arsenic and its metabolites have been extensively researched for their adverse health effects and biological pathways, particularly in relation to environmental exposures and their mode of action in human health risk assessment (Sams et al., 2007).

Organoarsenicals in Poultry Litter

- Environmental Impact : Organoarsenicals used as feed additives in the poultry industry lead to arsenic contamination in the environment. Research focuses on their degradation, toxicological concerns, and treatment technologies for waste containing these chemicals (Mangalgiri, Adak, & Blaney, 2015).

Arsenic Trioxide in Medical Oncology

- Cancer Therapy : Arsenic trioxide has shown promising results in the treatment of hematological malignancies, particularly multiple myeloma, through immunologic mechanisms (Hussein, 2022).

Metabolomics of Arsenic

- Biomedical Research : The metabolic pathway of inorganic arsenic in biological systems is crucial for understanding its carcinogenic properties. This research has led to the identification of sulfur-containing arsenicals as new metabolites (Suzuki, 2005).

Urinary Speciated Arsenic and Depression

- Neurological Research : A study found a significant association between urinary arsenous acid and depression, suggesting arsenic's potential neurotoxic effects (Rahman et al., 2020).

Arsenic in Fighting Leukemia

- Therapeutic Effects : Arsenic has been historically used in treating malignancies, particularly acute promyelocytic leukemia, through multiple signaling pathways (Chen et al., 2011).

Photo-Oxidation of Arsenic

- Chemical Analysis : The photodegradation and photo-oxidation of p-arsanilic acid provide insights into arsenic compounds' stability and degradation mechanisms (Czaplicka et al., 2014).

Arsenic and Cyanide Control

- Regulatory Aspects : Research emphasizes the need for stricter control of highly toxic arsenic compounds due to their potential use in criminal, terrorist, and sabotage acts (Prodanchuk et al., 2021).

Biological Sulfate Reduction for Arsenic Remediation

- Environmental Remediation : Biological sulfate reduction technologies show potential for removing arsenic from various environmental matrices (Alam & McPhedran, 2019).

Organoarsenicals in Agriculture

- Agricultural Impact : Studies on the presence of organoarsenicals used in agriculture highlight their environmental impact, particularly in cotton production (Bednar et al., 2002).

Nanomaterial-Based Aptamer Sensors for Arsenic Detection

- Detection Technology : Nanomaterial-based aptamer sensors have been developed for rapid, sensitive detection of arsenic in environmental samples (Mao et al., 2020).

Arsenic-Based Cancer Drugs

- Pharmacology : Arsenic compounds have a long history of being used as medicinal agents for various diseases, including cancer (Dilda & Hogg, 2007).

Arsenic Species and DNA Damage

- Molecular Biology : Certain arsenic compounds induce cellular p53, a marker for DNA damage, suggesting their potential genotoxic effects (Filippova & Duerksen-Hughes, 2003).

Human Carcinogens Review

- Toxicology and Carcinogenicity : Arsenic and inorganic arsenic compounds are classified as carcinogenic to humans due to their association with cancer development in multiple organs (Straif et al., 2009).

Small-Molecule and Nanoparticulate Arsenic(III) Complexes

- Chemotherapy Research : Research on arsenic(III) complexes focuses on enhancing activity or targeted cytotoxicity for cancer treatment (Swindell et al., 2013).

Microwave-Assisted Extraction of Arsenic Species

- Analytical Chemistry : Microwave-assisted extraction using dilute nitric acid has been developed for quantifying arsenic species in marine biological samples (Foster, Maher, Krikowa, & Apte, 2007).

Biological Responses to Arsenic Compounds

- Cellular and Molecular Responses : Studies on cellular responses to arsenic compounds provide insights into their antitumor properties and potential for disease treatment (Platanias, 2009).

Eigenschaften

Molekularformel |

AsH3O2 |

|---|---|

Molekulargewicht |

109.944 g/mol |

IUPAC-Name |

arsinic acid |

InChI |

InChI=1S/AsH3O2/c2-1-3/h1H2,(H,2,3) |

InChI-Schlüssel |

VJWWIRSVNSXUAC-UHFFFAOYSA-N |

SMILES |

O[AsH2]=O |

Kanonische SMILES |

O[AsH2]=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

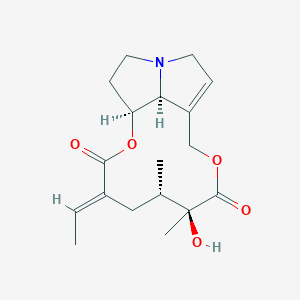

![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)

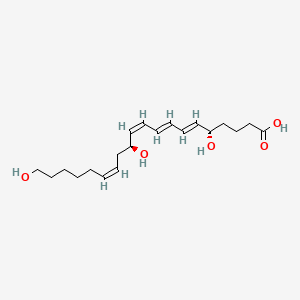

![N-[(1R,2R)-1-hydroxy-3-(4-morpholinyl)-1-phenylpropan-2-yl]decanamide](/img/structure/B1238134.png)

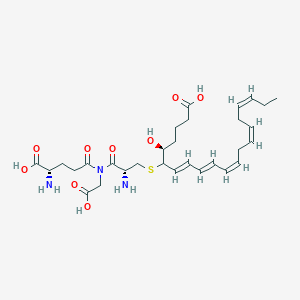

![(3R,4S,6R,7R,8S,8aS)-8-[(1,3-benzothiazol-2-ylamino)-oxomethyl]-5'-(4-hydroxybut-1-ynyl)-6-(4-hydroxyphenyl)-1,2'-dioxo-3,4-diphenyl-1'-spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]carboxylic acid 2-methoxyethyl ester](/img/structure/B1238137.png)